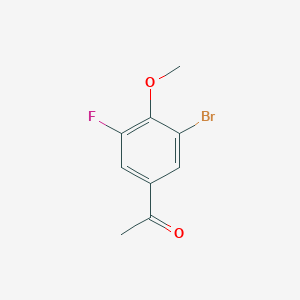![molecular formula C15H21NO4 B15292704 Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid)](/img/structure/B15292704.png)
Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid) is a derivative of pregabalin, a well-known anticonvulsant and neuropathic pain medication. This compound is characterized by the presence of a paraben amide group, which may impart unique properties compared to its parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pregabalin Paraben Amide involves the reaction of pregabalin with 4-hydroxybenzoic acid under specific conditions. The process typically includes:
Dissolution of Pregabalin: Pregabalin is dissolved in a suitable solvent.
Reaction with 4-Hydroxybenzoic Acid: The dissolved pregabalin is reacted with 4-hydroxybenzoic acid in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain Pregabalin Paraben Amide with high purity.
Industrial Production Methods
Industrial production methods for Pregabalin Paraben Amide would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and compliance with regulatory standards. This may include the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Pregabalin Paraben Amide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzoyl moiety can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interaction with biological macromolecules.
Medicine: Potential use as an anticonvulsant or analgesic, similar to pregabalin.
Industry: Use in the formulation of pharmaceuticals and possibly in the development of new materials.
Mecanismo De Acción
The mechanism of action of Pregabalin Paraben Amide is likely similar to that of pregabalin. It may bind to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, reducing the release of neurotransmitters such as glutamate, norepinephrine, and substance P. This results in decreased neuronal excitability and pain transmission.
Comparación Con Compuestos Similares
Similar Compounds
Pregabalin: The parent compound, used primarily for neuropathic pain and epilepsy.
Gabapentin: Another anticonvulsant with a similar mechanism of action.
Phenibut: A GABA analog with anxiolytic and nootropic effects.
Uniqueness
Pregabalin Paraben Amide’s uniqueness lies in its paraben amide group, which may confer different pharmacokinetic properties, such as improved bioavailability or altered metabolic pathways, compared to pregabalin.
Propiedades
Fórmula molecular |
C15H21NO4 |
|---|---|
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
(3S)-3-[[(4-hydroxybenzoyl)amino]methyl]-5-methylhexanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-10(2)7-11(8-14(18)19)9-16-15(20)12-3-5-13(17)6-4-12/h3-6,10-11,17H,7-9H2,1-2H3,(H,16,20)(H,18,19)/t11-/m0/s1 |
Clave InChI |
NCCOIPIBJNNLDC-NSHDSACASA-N |
SMILES isomérico |
CC(C)C[C@@H](CC(=O)O)CNC(=O)C1=CC=C(C=C1)O |
SMILES canónico |
CC(C)CC(CC(=O)O)CNC(=O)C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid](/img/structure/B15292631.png)

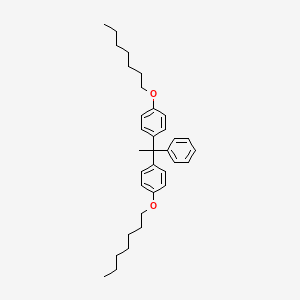
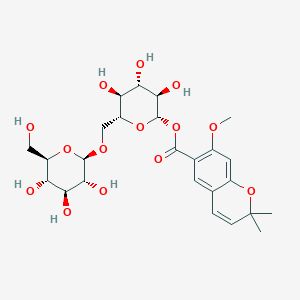

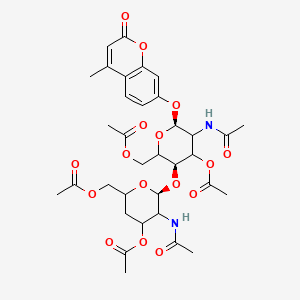
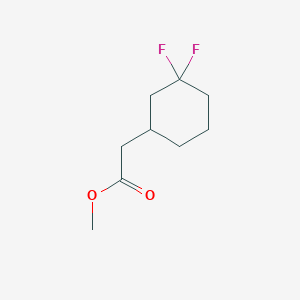

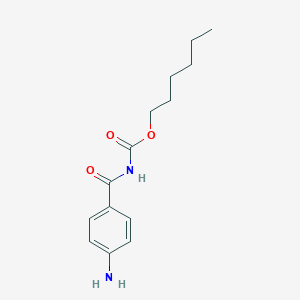

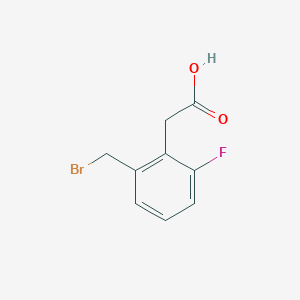
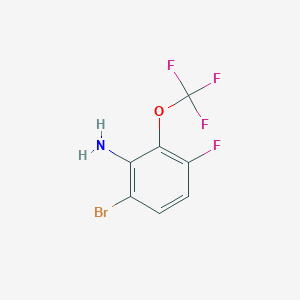
![4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B15292693.png)
